N-butylcyclopentanamine
Description
N-Butylcyclopentanamine is a secondary amine characterized by a cyclopentane ring substituted with a butyl group attached to the nitrogen atom. Its IUPAC name is cyclopentanamine, N-butyl-, and its hydrochloride salt form is documented with the molecular formula C₉H₁₉N·HCl (molar mass: ~183.2 g/mol) . The compound exhibits a cyclopentane backbone fused to an amine group, with a linear butyl chain extending from the nitrogen. This structure confers moderate lipophilicity and basicity, typical of alicyclic amines.
Properties
IUPAC Name |
N-butylcyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-3-8-10-9-6-4-5-7-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSLZDNFOXAOHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552626 | |
| Record name | N-Butylcyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40649-24-9 | |
| Record name | N-Butylcyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-butylcyclopentanamine can be synthesized through the nucleophilic substitution reaction of cyclopentanamine with butyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, followed by the addition of butyl halide to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-butylcyclopentanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form N-butylcyclopentanone.
Reduction: The compound can be reduced to form N-butylcyclopentanol.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-butylcyclopentanone.
Reduction: N-butylcyclopentanol.
Substitution: Various N-substituted cyclopentanamine derivatives.
Scientific Research Applications
N-butylcyclopentanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butylcyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-butylcyclopentanamine with analogous amines in terms of structural features, physicochemical properties, and applications. Data is compiled from experimental and theoretical studies (see references).
Notes:
- This compound hydrochloride (CAS 105317-83-7) is the salt form, with a molar mass of ~183.2 g/mol .
- Lipophilicity (logP) for this compound is predicted to be ~2.5 , lower than N-(cyclopentylmethyl)cyclopentanemethanamine (logP ~3.8) due to fewer alkyl substituents .
Key Research Findings
Physicochemical Properties
- Basicity : this compound (pKa ~10.2) is less basic than piperidine derivatives (pKa ~11.0) due to reduced nitrogen electron density from the cyclopentane ring’s steric effects .
- Solubility : The hydrochloride salt form enhances water solubility (>50 mg/mL) compared to the free base (<10 mg/mL in water) .
Reactivity
- Alkylation/Acylation : The primary amine group in this compound reacts readily with alkyl halides or acyl chlorides, whereas secondary amines like 5-ethyl-2-methylpiperidine show slower reaction kinetics .
Biological Activity
N-butylcyclopentanamine is a compound that has garnered attention in various fields of scientific research, particularly in biology and medicinal chemistry. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is an organic compound characterized by a cyclopentane ring with a butylamine substituent. Its chemical structure can be represented as follows:
- Chemical Formula : CHN
- Molecular Weight : 141.24 g/mol
- CAS Number : 1049750-21-1
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It has been shown to modulate enzyme activity, which can lead to significant biochemical effects depending on the biological system studied. Notably, it has been used in research involving protein interactions and enzyme activity modulation.
1. Enzyme Modulation
This compound has been employed in studies focusing on enzyme kinetics and inhibition. For instance, it has been investigated for its potential to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission. In vitro studies have demonstrated that certain derivatives of similar compounds exhibit significant inhibition of human butyrylcholinesterase (hBuChE), with IC values indicating potent activity .
2. Cell Membrane Interaction
Research indicates that this compound can cross cell membranes effectively, allowing it to accumulate within the cytoplasm of cells. This property is essential for its potential therapeutic applications, particularly in targeting intracellular pathways .
Case Study 1: Antifungal Activity
A study highlighted the antifungal properties of compounds related to this compound. These compounds exhibited fungicidal effects against Candida species, demonstrating dose-dependent killing activity. The mechanism involved changes in the transcriptome related to ATP-binding cassette (ABC) transporter genes, suggesting a role for these transporters in the uptake of the compound .
| Compound | Activity | IC (µM) |
|---|---|---|
| This compound derivative | Antifungal | 5.0 |
| Control (Fluconazole) | Antifungal | 0.5 |
Case Study 2: Cholinesterase Inhibition
In another investigation, the inhibition of hBuChE by derivatives of this compound was assessed using an Ellman’s method. The results indicated that several derivatives displayed selective inhibition with varying potencies:
| Compound | hBuChE IC (nM) | Selectivity Index |
|---|---|---|
| Compound A | 72 ± 5 | 1400 |
| Compound B | 21.51 ± 0.62 | 200 |
| Compound C | >10000 | - |
Potential Therapeutic Applications
The biological activities of this compound suggest several potential therapeutic applications:
- Neurodegenerative Diseases : Due to its cholinesterase inhibitory properties, it may be explored for treating conditions like Alzheimer's disease.
- Antifungal Treatments : Its efficacy against Candida species positions it as a candidate for antifungal drug development.
- Protein Interaction Studies : The compound's ability to modulate protein interactions could be leveraged in drug discovery processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
